A Technical Guide to the Chemical Properties and Applications of 2,3-dihydro-1H-indene-2-carbaldehyde
A Technical Guide to the Chemical Properties and Applications of 2,3-dihydro-1H-indene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-dihydro-1H-indene-2-carbaldehyde, a versatile bicyclic aldehyde that serves as a crucial intermediate in synthetic organic chemistry. The document delves into its core chemical and physical properties, spectroscopic signatures, and characteristic reactivity. A detailed, field-proven synthetic protocol for its preparation via amide reduction is presented. Furthermore, this guide explores the molecule's reactivity, focusing on transformations of the aldehyde functional group, which is pivotal for its utility as a molecular building block. Its emerging applications, particularly in the design of bioactive compounds and pharmaceutical research, are discussed, underscoring its significance for professionals in drug development. The guide concludes with essential safety and handling information to ensure its proper use in a laboratory setting.
Introduction and Molecular Significance
2,3-dihydro-1H-indene-2-carbaldehyde, also known as indane-2-carboxaldehyde, is an organic compound featuring an indane scaffold—a fused benzene and cyclopentane ring system—with a formyl group attached at the 2-position of the five-membered ring.[1][2] This unique structural arrangement, combining an aromatic moiety with a constrained aliphatic aldehyde, makes it a valuable and versatile building block in organic synthesis.
The aldehyde group serves as a highly reactive chemical handle for a multitude of transformations, including oxidation, reduction, and carbon-carbon bond formation.[3] This reactivity allows for the facile introduction of diverse functional groups and the extension of the carbon skeleton, enabling the construction of more complex molecular architectures. Its role as a bioisostere of compounds like 2,3-dihydrobenzo[b]thiophene has drawn interest, with some derivatives showing potential as topoisomerase I inhibitors. The indane framework itself is a common motif in pharmacologically active molecules, and thus, 2,3-dihydro-1H-indene-2-carbaldehyde is a key starting material for synthesizing novel therapeutic agents, including selective melatonergic ligands.[4]
Physicochemical and Spectroscopic Properties
The fundamental properties of 2,3-dihydro-1H-indene-2-carbaldehyde are summarized below. While detailed experimental spectra are found in specialized databases, its structure dictates predictable spectroscopic features essential for its characterization.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 37414-44-1 | [1] |
| Molecular Formula | C₁₀H₁₀O | [2] |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | Light brownish oil | [1] |
| InChI Key | KPTYDOSQASSERS-UHFFFAOYSA-N | [1] |
| Solubility | Soluble in organic solvents (e.g., ether); limited solubility in water.[3] | |
Spectroscopic Profile:
-
¹H NMR: The spectrum is expected to show a characteristic singlet or doublet for the aldehydic proton (CHO) in the downfield region (δ 9-10 ppm). The aliphatic protons on the cyclopentane ring would appear as complex multiplets, while the aromatic protons on the benzene ring would be observed in the aromatic region (δ 7-8 ppm).
-
¹³C NMR: The carbonyl carbon of the aldehyde is a key diagnostic peak, typically appearing significantly downfield (δ 190-200 ppm). Aromatic and aliphatic carbons would resonate in their respective characteristic regions.
-
IR Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde functional group is expected around 1720-1740 cm⁻¹. C-H stretches for the aldehyde proton may also be visible near 2720 and 2820 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 146.[5] Common fragmentation patterns would involve the loss of the formyl group (-CHO) or other characteristic fragments from the indane core.
Synthesis and Manufacturing
The most direct and reliable synthesis of 2,3-dihydro-1H-indene-2-carbaldehyde often involves the controlled reduction of a suitable carboxylic acid derivative, such as an amide or an ester. The use of a Weinreb amide (N-methoxy-N-methylamide) is a standard approach for synthesizing aldehydes, as the intermediate metallo-hemiaminal is stable and does not undergo over-reduction to the alcohol. A common and effective laboratory-scale method employs the reduction of the corresponding N-methoxy-N-methyl-2,3-dihydro-1H-indene-2-carboxamide using a powerful hydride reducing agent.
The causality behind this choice lies in the high reactivity of lithium aluminum hydride (LiAlH₄), which can efficiently reduce the amide. The reaction is typically performed at low temperatures (ice-cold) to control the exothermic reaction and prevent potential side reactions or over-reduction. An acidic workup is then used to hydrolyze the intermediate and quench the excess reducing agent.[1]
Caption: Synthetic workflow for 2,3-dihydro-1H-indene-2-carbaldehyde.
Detailed Experimental Protocol: Synthesis via Amide Reduction [1]
-
Reaction Setup: To a stirred, ice-cold solution of N-methoxy-N-methyl-2,3-dihydro-1H-indene-2-carboxamide (1.9 mmol) in diethyl ether (20 mL), add lithium aluminum hydride (1 M in THF, 4 mL) dropwise. The use of an ice bath is critical to manage the reaction's exothermicity.
-
Reaction Execution: Stir the resulting mixture at 0°C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the excess reducing agent by the slow, dropwise addition of 1N sulfuric acid (10 mL). This step is highly exothermic and should be performed with caution behind a safety shield.
-
Workup and Extraction: Stir the biphasic mixture for 5 minutes. Decant the ether layer. Wash the remaining aqueous layer and solid residue with additional ether (100 mL).
-
Purification: Combine the organic extracts, wash with water, and then dry over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent under reduced pressure to yield 2,3-dihydro-1H-indene-2-carbaldehyde as a light brownish oil, which can be used in subsequent steps without further purification or purified by column chromatography if necessary.[1]
Chemical Reactivity and Key Transformations
The reactivity of 2,3-dihydro-1H-indene-2-carbaldehyde is dominated by its aldehyde functional group, which acts as a potent electrophile. This allows it to participate in a wide array of classical organic reactions, making it a cornerstone for building molecular complexity.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 2,3-dihydro-1H-indene-2-carboxylic acid.[6] This transformation is typically achieved using mild oxidizing agents like potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Pinnick oxidation conditions (NaClO₂ with a scavenger) to avoid reactions at the benzylic positions of the indane core.
-
Reduction: The aldehyde is easily reduced to 2,3-dihydro-1H-inden-2-ylmethanol. Common reducing agents for this purpose include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) at low temperatures. NaBH₄ is often preferred for its milder nature and greater functional group tolerance.
-
Nucleophilic Addition & C-C Bond Formation: As a primary electrophile, the aldehyde readily undergoes nucleophilic addition. This is the basis for several key carbon-carbon bond-forming reactions:
-
Grignard Reaction: Reaction with organomagnesium halides (R-MgX) followed by an aqueous workup yields secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) provides a powerful method for converting the carbonyl group into an alkene, offering precise control over the formation of a C=C double bond.
-
Aldol and Related Condensations: In the presence of a base, the aldehyde can react with enolates from ketones or other aldehydes to form β-hydroxy carbonyl compounds.
-
Caption: Core reactivity pathways of the aldehyde functional group.
Applications in Research and Drug Development
The structural features of 2,3-dihydro-1H-indene-2-carbaldehyde make it a highly sought-after intermediate in medicinal chemistry and materials science.[3]
-
Pharmaceutical Scaffolding: The indane nucleus is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates. This aldehyde provides a direct entry point for elaborating this core structure, allowing for the synthesis of compound libraries for high-throughput screening.
-
Bioactive Compound Synthesis: It is a precursor for compounds with potential biological activity. For instance, it has been identified as a bioisosteric analogue in the development of topoisomerase I inhibitors, which are a class of anticancer agents.
-
Melatonergic Ligands: The 2,3-dihydro-1H-indene framework is a key component in the design of novel agonists for the MT2 melatonin receptor, which is a target for treating sleep disorders and circadian rhythm disturbances.[4] The aldehyde allows for the introduction of pharmacophoric groups necessary for receptor binding and selectivity.
Safety and Handling
As with any reactive aldehyde, proper safety protocols must be strictly followed when handling 2,3-dihydro-1H-indene-2-carbaldehyde.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[8][9]
-
Hazards: The compound is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[8][10][11] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous or uncontrolled reactions.[7]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.[7]
Conclusion
2,3-dihydro-1H-indene-2-carbaldehyde is a molecule of considerable synthetic value. Its well-defined physicochemical properties, predictable spectroscopic signatures, and, most importantly, the versatile reactivity of its aldehyde functional group establish it as a critical intermediate for synthetic chemists. Its proven utility in the construction of complex molecular frameworks, particularly those with therapeutic potential, ensures its continued relevance in academic research and the pharmaceutical industry. This guide provides the foundational knowledge required for its effective and safe utilization in a professional scientific setting.
References
- 1. Synthesis routes of 2,3-dihydro-1H-indene-2-carbaldehyde [benchchem.com]
- 2. 2,3-Dihydro-1H-indene-2-carbaldehyde | C10H10O | CID 11744771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 30084-91-4: 2,3-Dihydro-1H-indene-5-carboxaldehyde [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 25177-85-9|2,3-Dihydro-1H-indene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. kasturiaromatics.com [kasturiaromatics.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. 2,3-dihydro-1H-indene-4-carbaldehyde | C10H10O | CID 576135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,3-dihydro-1H-indene-1-carbaldehyde | C10H10O | CID 11116198 - PubChem [pubchem.ncbi.nlm.nih.gov]
